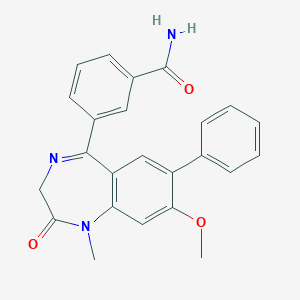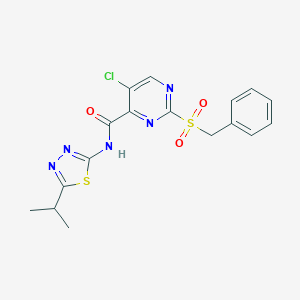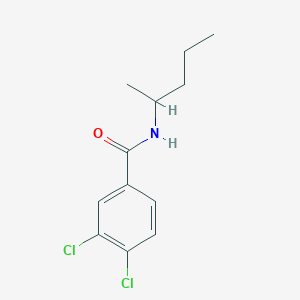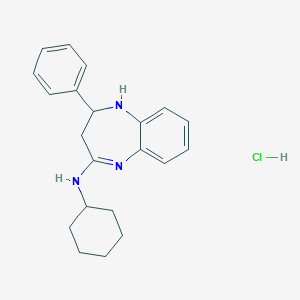
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ND-7001is a PDE2 (phosphodiesterase-2) inhibitor in development by Neuro3d for treatment of Alzheimer's disease, as well as depression and anxiety (by targeting the nitric-oxide synthase pathway). It shows an IC50 of 50 nM against PDE2 and good selectivity over PDE3 and PDE4. General safety, tolerability, and pharmacokinetics characteristics were determined to be good in high doses without adverse side effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Carbon-14 Labelled CCK Antagonists : Matloubi et al. (2002) described the synthesis of two benzodiazepine CCK antagonists, including one similar to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, achieved through reactions with [14C] methyl iodide in different situations (Matloubi et al., 2002).
- Efficient Synthesis Methods : Khalaj et al. (2001) presented a method for synthesizing N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a category that includes the chemical . This method avoided toxic materials and offered high yields and shorter reaction sequences (Khalaj et al., 2001).
Therapeutic Potential and Biological Activities
- Anticonvulsant Activity : Nilkanth et al. (2020) investigated the anticonvulsant activity of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, which includes compounds structurally similar to the chemical . These compounds demonstrated significant anticonvulsant effects in a picrotoxin-induced seizure model in rats (Nilkanth et al., 2020).
- Antihyperglycemic Agents : Nomura et al. (1999) synthesized a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which included structures related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, as potential antidiabetic agents (Nomura et al., 1999).
- Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides with anti-inflammatory properties, relevant to the chemical . These compounds demonstrated potential in mitigating inflammation (Kalsi et al., 1990).
Crystal Structures and Pharmacological Applications
- Crystal Structures Analysis : The crystal structures of benzodiazepine derivatives, related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, have been studied to understand their pharmacological activities. Peeters et al. (1997) analyzed the crystal structures of a benzodiazepine derivative with κ-opioid activity (Peeters et al., 1997).
properties
CAS RN |
855170-53-5 |
|---|---|
Product Name |
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide |
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(8-methoxy-1-methyl-2-oxo-7-phenyl-3H-1,4-benzodiazepin-5-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-27-20-13-21(30-2)18(15-7-4-3-5-8-15)12-19(20)23(26-14-22(27)28)16-9-6-10-17(11-16)24(25)29/h3-13H,14H2,1-2H3,(H2,25,29) |
InChI Key |
WYTGWTBNDXWMMB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ND-7001; ND7001; ND 7001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)

![Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)](/img/structure/B537185.png)
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)


![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
![2-chloro-4-[[5-chloro-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-4-(phenylcarbamoyl)phenyl]disulfanyl]-5-(1H-imidazo[4,5-b]pyridin-2-ylsulfamoyl)-N-phenyl-benzamide](/img/structure/B537761.png)

![4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol](/img/structure/B537763.png)